3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
The exact mass of the compound 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is 364.09153485 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11(2)24(21,22)13-7-5-6-12(10-13)16(20)19-17-18-14-8-3-4-9-15(14)23-17/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIIHKPETNZXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel chemical compound with significant potential in medicinal chemistry. Its unique molecular structure includes a benzamide core and a tetrahydro-benzothiazole moiety, contributing to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20N2O3S2
- Molecular Weight : 364.5 g/mol
- CAS Number : 899738-86-4
Research indicates that 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to selectively inhibit Jun N-terminal kinases (JNK2 and JNK3), which are implicated in processes related to inflammation and cancer progression .
Binding Interactions
The compound's interaction with JNK enzymes involves unique binding modes that alter enzyme activity and downstream signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic potential against diseases where these kinases play a critical role.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its effects on cell lines and animal models.
Anticancer Activity
In vitro studies have demonstrated that 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer properties. For instance:
- Cell Lines Tested : Human tumor cell lines such as KB and HepG2 showed sensitivity to treatment.
- Mechanism : The compound induces apoptosis in cancer cells by disrupting JNK signaling pathways, which are often overactive in tumors .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Model Used : Animal models of induced inflammation demonstrated decreased levels of pro-inflammatory cytokines following treatment.
- Potential Applications : This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Tumor Cell Lines :
- Objective : Evaluate the cytotoxic effects on various human cancer cell lines.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines.
- : Indicates potential as a chemotherapeutic agent.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory markers in an animal model.
- Findings : Marked reduction in TNF-alpha and IL-6 levels post-treatment.
- : Supports further investigation into its use for treating inflammatory conditions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S2 |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 899738-86-4 |
| Anticancer Activity | Significant cytotoxicity in tumor cell lines |
| Anti-inflammatory Activity | Reduced pro-inflammatory cytokines |
| Mechanism of Action | Inhibition of JNK signaling pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
